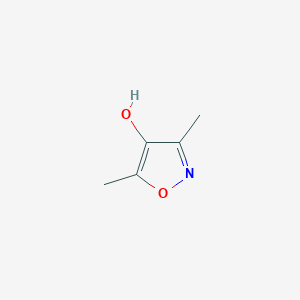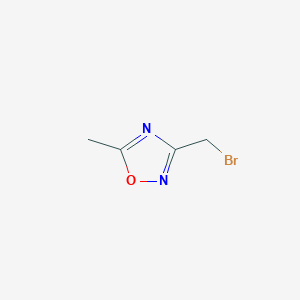
3,5-二甲基异恶唑-4-醇
描述
3,5-Dimethylisoxazol-4-ol is a heterocyclic organic compound with the molecular formula C5H7NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis .
科学研究应用
3,5-Dimethylisoxazol-4-ol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-ol is the Bromodomain and Extra Terminal domain (BET) family . The BET family is a group of proteins that recognize acetylated lysine residues, acting as “readers” of the histone code . They play a crucial role in regulating gene expression and have been implicated in various diseases, including cancer .
Mode of Action
3,5-Dimethylisoxazol-4-ol interacts with its targets by acting as a potent inhibitor of the BET bromodomain family . The compound binds to the bromodomains, preventing them from recognizing acetylated lysine residues . This disrupts the normal function of the BET proteins, leading to changes in gene expression .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties suggest that 3,5-Dimethylisoxazol-4-ol may have good bioavailability.
Result of Action
The molecular and cellular effects of 3,5-Dimethylisoxazol-4-ol’s action are largely due to its inhibition of the BET family. By preventing these proteins from recognizing acetylated lysine residues, the compound disrupts their role in gene expression . This can lead to changes in various cellular processes, potentially including cell growth, inflammation, and apoptosis .
生化分析
Biochemical Properties
3,5-Dimethylisoxazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of lactate dehydrogenase A, an enzyme involved in the conversion of pyruvate to lactate in the glycolytic pathway . This interaction is significant as it can alter the metabolic flux within cells, potentially leading to changes in cellular metabolism and energy production.
Cellular Effects
The effects of 3,5-Dimethylisoxazol-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of lactate dehydrogenase A by 3,5-Dimethylisoxazol-4-ol can lead to an increase in oxygen consumption and a shift from glycolysis to oxidative phosphorylation . This shift can affect the overall energy balance within cells and influence various cellular processes, including cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3,5-Dimethylisoxazol-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of lactate dehydrogenase A, inhibiting its activity and preventing the conversion of pyruvate to lactate . This inhibition leads to an accumulation of pyruvate and a subsequent increase in the activity of the citric acid cycle. Additionally, 3,5-Dimethylisoxazol-4-ol has been shown to interact with other enzymes and proteins, further influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
The effects of 3,5-Dimethylisoxazol-4-ol can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to 3,5-Dimethylisoxazol-4-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazol-4-ol vary with different dosages in animal models. At low doses, the compound can effectively inhibit lactate dehydrogenase A without causing significant toxicity . At higher doses, 3,5-Dimethylisoxazol-4-ol can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
3,5-Dimethylisoxazol-4-ol is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase A . By inhibiting this enzyme, the compound affects the glycolytic pathway and shifts the metabolic flux towards oxidative phosphorylation. This shift can lead to changes in the levels of various metabolites, including pyruvate, lactate, and citric acid cycle intermediates. Additionally, 3,5-Dimethylisoxazol-4-ol may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Dimethylisoxazol-4-ol is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 3,5-Dimethylisoxazol-4-ol can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Dimethylisoxazol-4-ol plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, 3,5-Dimethylisoxazol-4-ol may localize to the mitochondria, where it can influence oxidative phosphorylation and energy production
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylisoxazol-4-ol can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and subsequently with hydroxylamine . Another method involves the reaction of terminal alkynes with hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst .
Industrial Production Methods
Industrial production of 3,5-Dimethylisoxazol-4-ol typically involves large-scale synthesis using the aforementioned methods. The use of recyclable catalysts and solvent-free conditions is preferred to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
3,5-Dimethylisoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoxazoles .
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: Similar in structure but lacks the hydroxyl group at the 4-position.
3-Methylisoxazole: Contains only one methyl group and has different chemical properties.
4-Bromo-3,5-dimethylisoxazole: A brominated derivative with distinct reactivity.
Uniqueness
3,5-Dimethylisoxazol-4-ol is unique due to its hydroxyl group at the 4-position, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .
属性
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPSRWVKAUXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-62-1 | |
| Record name | dimethyl-1,2-oxazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)


![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)





![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
